molecular formula C5H7F2NO B2860820 4,4-Difluoropiperidin-2-one CAS No. 1255666-74-0

4,4-Difluoropiperidin-2-one

Cat. No.: B2860820
CAS No.: 1255666-74-0
M. Wt: 135.114
InChI Key: DLFWPDROWQRUQC-UHFFFAOYSA-N
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Description

4,4-Difluoropiperidin-2-one is a synthetically useful piperidinone derivative characterized by the presence of geminal difluoro substituents at the 4-position of the piperidine ring. This fluorinated lactam serves as a key scaffold and advanced intermediate in organic synthesis and pharmaceutical research. The incorporation of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability, making this compound a valuable building block for the development of novel bioactive molecules . The lactam functionality provides a handle for further chemical modifications, allowing researchers to create diverse compound libraries aimed at exploring structure-activity relationships. While specific biological data for the parent compound may be limited, close structural analogs, such as 5,5-difluoropiperidin-2-one, have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-4) for the treatment of type 2 diabetes . This highlights the potential of the difluoropiperidin-2-one core in designing enzyme inhibitors. Researchers utilize this compound in drug discovery programs targeting various therapeutic areas. It is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO/c6-5(7)1-2-8-4(9)3-5/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFWPDROWQRUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-74-0
Record name 4,4-difluoropiperidin-2-one
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Advanced Synthetic Methodologies for 4,4 Difluoropiperidin 2 One and Its Analogs

Strategies for Incorporating Geminal Difluorination at the Piperidine (B6355638) Ring

The creation of a geminal difluoro group on the piperidine ring presents a synthetic challenge that has been addressed through various innovative fluorination strategies. These methods can be broadly categorized into electrophilic, nucleophilic, and radical-mediated approaches.

Electrophilic Fluorination Approaches for Piperidine Precursors

Electrophilic fluorination is a common strategy for introducing fluorine into organic molecules. nih.gov This approach involves the use of an electrophilic fluorinating agent that delivers an electrophilic fluorine species to a nucleophilic carbon center. alfa-chemistry.com For the synthesis of 4,4-difluoropiperidin-2-one, this typically involves the fluorination of a suitable piperidine precursor, such as a silyl enol ether or an enolate derived from a piperidin-4-one.

Reagents like N-fluorobenzenesulfonimide (NFSI) are effective for this transformation. The reaction proceeds by generating an enolate from the piperidinone precursor, which then attacks the electrophilic fluorine source. A second fluorination event at the same carbon atom leads to the desired geminal difluoro product. The choice of base and reaction conditions is crucial to optimize the yield and minimize side reactions.

A notable example of electrophilic fluorination involves the use of Selectfluor® in a charge-transfer complex to direct the fluorination of phenylacetic acid derivatives, which can proceed via a radical mechanism. mdpi.com While not directly on a piperidine ring, this highlights the versatility of electrophilic fluorinating agents.

Nucleophilic Fluorination Pathways to Difluorinated Piperidines

Nucleophilic fluorination offers a complementary approach, utilizing a nucleophilic fluoride source to displace a leaving group or open a strained ring. alfa-chemistry.comucla.edu This method is particularly advantageous due to the availability and lower cost of nucleophilic fluoride sources like metal fluoride salts. ucla.edu However, the low solubility and high basicity of these reagents can present challenges. ucla.edu

A common strategy for synthesizing 4,4-difluoropiperidines involves the fluorination of a corresponding piperidin-4-one precursor. This can be achieved through a two-step process where the ketone is first converted to a dithiolane, which is then treated with a fluorinating agent like bromine trifluoride or sulfur tetrafluoride. A more direct approach involves the deoxofluorination of the piperidin-4-one using reagents such as diethylaminosulfur trifluoride (DAST).

Recent advancements in nucleophilic fluorination include the use of photoredox catalysis to generate reactive intermediates that can be trapped by fluoride ions under mild conditions. princeton.edu This method has been successfully applied to generate a variety of aliphatic fluorides and could potentially be adapted for the synthesis of difluorinated piperidines. princeton.edu Another innovative approach is the oxidative desulfurization-difluorination of alkyl aryl thioethers, which proceeds through a fluoro-Pummerer-type rearrangement. nih.govresearchgate.net

PrecursorFluorinating AgentProductReference
Piperidin-4-oneDAST4,4-Difluoropiperidine (B1302736) durham.ac.ukresearchgate.net
Alkyl Aryl ThioetherDBH, Py·9HFω-substituted 1,1-difluoroalkane nih.govresearchgate.net
N-hydroxyphthalimide esterPhotoredox catalyst, Fluoride sourceAliphatic fluoride princeton.edu

Utilization of Specialized Fluorinating Reagents (e.g., DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used reagent for deoxofluorination, converting ketones and aldehydes to their corresponding geminal difluorides. durham.ac.ukresearchgate.net In the context of this compound synthesis, DAST can be used to directly fluorinate a piperidin-4-one precursor. The reaction typically proceeds by activation of the carbonyl oxygen by DAST, followed by nucleophilic attack of fluoride and subsequent elimination to form the difluorinated product.

The use of DAST in continuous-flow microreactors has been shown to be a convenient and safe method for fluorination, allowing for precise control of reaction parameters and in-line purification. durham.ac.ukresearchgate.net This technology has been successfully applied to the synthesis of a variety of difluorides from carbonyl compounds. durham.ac.uk

Carbonyl SubstrateReagentProductKey Feature
Electron-deficient aldehydesDASTDifluorides30-minute residence time
Electron-rich aldehydesDASTDifluorides45-minute residence time
6-chloronicotinoyl chlorideDASTAcyl fluorideHigh yield within 30 minutes

Asymmetric Synthesis and Stereocontrol in this compound Systems

The presence of stereocenters in piperidine rings necessitates the development of asymmetric synthetic methods to control the spatial arrangement of substituents. For analogs of this compound that contain additional chiral centers, achieving high levels of stereocontrol is crucial for their biological activity.

Chiral Resolution Techniques (e.g., Chiral HPLC, Enzymatic Methods)

Chiral resolution is a common method for separating enantiomers from a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that utilizes a chiral stationary phase to differentiate between enantiomers, allowing for their separation. This method has been successfully used to improve the enantiomeric ratio of piperidine derivatives. acs.orgwhiterose.ac.uk

Enzymatic methods offer another avenue for chiral resolution. Enzymes can selectively catalyze reactions on one enantiomer of a racemic substrate, leading to the separation of the enantiomers. For example, enzyme-catalyzed kinetic resolution has been used for the synthesis of chiral 1,4-dihydropyridines.

Kinetic resolution using chiral reagents is also a viable strategy. For instance, the kinetic resolution of 2-aryl-4-methylenepiperidines has been achieved using a chiral base system, providing access to enantioenriched piperidine fragments. acs.orgwhiterose.ac.uk Similarly, the catalytic kinetic resolution of disubstituted piperidines using chiral hydroxamic acids has been demonstrated to provide enantioenriched amines with high selectivity. nih.gov

Resolution MethodSubstrateOutcomeReference
Recrystallization & Chiral HPLC(S)-N-Boc-2-aryl-4-methylenepiperidineImprovement of enantiomeric ratio to 99:1 acs.orgwhiterose.ac.uk
Catalytic Kinetic ResolutionDisubstituted piperidinesEnantioenriched amines with high selectivity nih.gov
Kinetic Resolution with Chiral Base2-Aryl-4-methylenepiperidinesEnantioenriched products and starting materials acs.orgwhiterose.ac.uk

Asymmetric Catalysis for Stereoselective Piperidine Ring Formation (e.g., Chiral Palladium or Copper Complexes)

The stereoselective synthesis of piperidine rings is a cornerstone of modern organic chemistry, with asymmetric catalysis offering an efficient means to access enantiomerically enriched products. While specific examples detailing the asymmetric catalysis of this compound are not extensively documented, general principles and methodologies involving chiral palladium and copper complexes for the synthesis of related piperidine structures can be extrapolated.

Chiral Palladium Complexes: Palladium-catalyzed asymmetric allylic alkylation (AAA) and amination reactions are powerful tools for the construction of chiral nitrogen-containing heterocycles. In principle, a suitably designed gem-difluorinated substrate could undergo an intramolecular cyclization catalyzed by a chiral palladium complex to furnish the desired this compound ring system. The choice of chiral ligand, such as derivatives of phosphinooxazolines (PHOX) or Trost ligands, is crucial in inducing high levels of enantioselectivity.

Chiral Copper Complexes: Copper-catalyzed reactions, including asymmetric conjugate additions and cyclization reactions, have also emerged as a valuable strategy for the synthesis of chiral piperidines. A hypothetical approach could involve the conjugate addition of a nitrogen nucleophile to a gem-difluorinated α,β-unsaturated ester, followed by a copper-catalyzed intramolecular cyclization. The stereochemical outcome would be dictated by the chiral ligand, with common examples including those based on bis(oxazoline) (BOX) and phosphoramidite ligands.

Diastereoselective Synthetic Routes to Substituted 4,4-Difluoropiperidines

The synthesis of substituted 4,4-difluoropiperidines with control over multiple stereocenters can be achieved through various diastereoselective strategies. These methods often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of subsequent transformations.

One potential strategy involves the diastereoselective reduction of a substituted 4,4-difluorodihydropyridinone precursor. The use of bulky reducing agents could favor the approach of the hydride from the less sterically hindered face, leading to the formation of a specific diastereomer. Another approach could utilize a diastereoselective Michael addition to a chiral α,β-unsaturated ester containing the gem-difluoro moiety, followed by cyclization. The inherent chirality of the starting material would guide the incoming nucleophile to a specific face of the molecule.

Derivatization and Functionalization of the this compound Scaffold

The this compound core serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. A key example of its application is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. For instance, a series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors have been developed, where the difluoropiperidinone moiety serves as a polar replacement for a lipophilic trifluorophenyl group, leading to improved DPP-4 inhibition rsc.org.

Oxidation Reactions of Pendant Functional Groups

The oxidation of functional groups attached to the this compound scaffold can provide access to new analogs with altered electronic and steric properties. For example, if a primary alcohol is present as a substituent, it can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent, respectively. Similarly, a sulfide substituent could be oxidized to a sulfoxide or a sulfone, thereby modulating the polarity and hydrogen bonding capacity of the molecule.

Reduction Reactions for Structural Diversification

Reduction of the lactam carbonyl group within the this compound ring is a powerful method for structural diversification. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) would convert the lactam to the corresponding 4,4-difluoropiperidine. This transformation opens up avenues for further functionalization at the nitrogen atom.

ReactionReagentProduct
Lactam ReductionLithium Aluminum Hydride (LiAlH4)4,4-Difluoropiperidine
Ester ReductionDiisobutylaluminium Hydride (DIBAL-H)Alcohol
Nitro Group ReductionH2, Pd/CAmine

Substitution Reactions and Functional Group Interconversions on the Scaffold

The this compound scaffold can be further modified through various substitution reactions. Nucleophilic substitution at the nitrogen atom of the lactam, after deprotonation with a suitable base, allows for the introduction of a wide range of substituents. For example, alkylation with alkyl halides or acylation with acid chlorides can be readily achieved.

Functional group interconversions on substituents attached to the ring can also be performed. For instance, a hydroxyl group could be converted to a leaving group (e.g., mesylate or tosylate) and subsequently displaced by a variety of nucleophiles to introduce new functionalities.

Cyclization and Ring-Forming Reactions Incorporating the this compound Moiety

The this compound moiety can be incorporated into larger, more complex ring systems through intramolecular cyclization reactions. For example, if a substituent on the ring contains a suitable nucleophile and another part of the molecule possesses an electrophilic center, an intramolecular reaction can lead to the formation of a bicyclic or polycyclic structure. These strategies are valuable in the synthesis of conformationally constrained analogs, which can provide insights into the bioactive conformation of a molecule.

Multistep Synthetic Pathways to Complex Molecular Structures Incorporating this compound

The integration of the this compound moiety into larger, more complex molecules often requires carefully designed multistep synthetic sequences. These pathways must accommodate the specific reactivity of the lactam ring and the influence of the gem-difluoro group on neighboring functionalities. A notable example of such a multistep synthesis is the development of potent dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. researchgate.net

Another example of incorporating a related difluoropiperidine scaffold into a complex bioactive molecule is seen in the synthesis of 15-PGDH inhibitors. While not the 2-one derivative, the synthetic strategies employed are relevant. For instance, the formation of an amide bond between 4,4-difluoropiperidine and a carboxylic acid-bearing aromatic core is a key step. acs.org This reaction is typically achieved using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a tertiary amine base such as DIEA (N,N-Diisopropylethylamine). acs.org

A generalized synthetic approach for the N-functionalization of the this compound core, a common step in elaborating this scaffold, is outlined below. This often involves the reaction of the lactam nitrogen with an electrophilic partner.

Table 1: Generalized Scheme for N-functionalization of this compound

StepReactantsReagents and ConditionsProduct
1This compound, Electrophile (e.g., R-X where X is a leaving group)Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF)N-substituted this compound

This N-functionalization is a critical step that allows for the attachment of the this compound core to other complex fragments of the target molecule. The choice of base and solvent is crucial to ensure efficient deprotonation of the lactam nitrogen without promoting unwanted side reactions.

Synthesis of Compound Libraries Based on the this compound Core

The this compound scaffold is an attractive core for the construction of compound libraries for high-throughput screening and lead optimization. Its rigid structure and the presence of the gem-difluoro group provide a well-defined three-dimensional shape, while the lactam nitrogen and other positions on the ring offer points for diversification.

The development of a series of 3-amino-4-substituted pyrrolidine derivatives as DPP-4 inhibitors provides a clear example of the generation of a focused library around a core that includes the 5,5-difluoropiperidin-2-one moiety. researchgate.net In this library, diversity is introduced by varying the substituent on a 1,3,5-triazine ring, which is attached to the pyrrolidine portion of the molecule. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at that position.

The synthesis of such libraries often employs parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks. A key feature of this strategy is the use of robust and high-yielding reactions that are amenable to automation.

Table 2: Representative Library Synthesis Based on a Complex Scaffold Incorporating 5,5-Difluoropiperidin-2-one

Library CorePoint of Diversity (R)Synthetic StrategyExample Substituents (R)
1-((3S,4S)-4-Amino-1-(4-chloro-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-onePosition 4 of the triazine ringNucleophilic aromatic substitutionVarious amines, alcohols, thiols

The principles of combinatorial chemistry, including diversity-oriented synthesis (DOS) and fluorous mixture synthesis (FMS), can be applied to generate even more complex and diverse libraries based on the this compound core. nih.gov These advanced techniques allow for the creation of libraries with variations in the core scaffold itself, as well as in the appended substituents.

Spectroscopic and Advanced Structural Characterization of 4,4 Difluoropiperidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4,4-difluoropiperidin-2-one derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed insights into the molecular framework, stereochemistry, and the efficiency of the fluorination process. dergipark.org.tr

¹⁹F-NMR for Fluorination Efficiency and Regioselectivity Assessment

¹⁹F-NMR spectroscopy is a primary and highly sensitive technique for directly observing the fluorine atoms within a molecule. mdpi.com It is instrumental in confirming the successful incorporation of fluorine and assessing the efficiency and regioselectivity of fluorination reactions used to synthesize this compound derivatives. The chemical shift of the fluorine nuclei is highly sensitive to their local electronic environment. For a this compound structure, a single resonance is typically expected for the two equivalent fluorine atoms, often appearing as a triplet due to coupling with the adjacent protons on C-3 and C-5. The integration of this signal relative to an internal standard can be used to quantify the yield of the fluorinated product. researchgate.net The absence of signals in other regions of the ¹⁹F-NMR spectrum confirms the high regioselectivity of the fluorination at the C-4 position.

Table 1: Representative ¹⁹F-NMR Data for a this compound Derivative

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compoundCDCl₃-95.5tJH-F = 14.5

Note: The chemical shift is referenced to a standard like CFCl₃. The exact chemical shift and coupling constants can vary depending on the substitution pattern on the piperidinone ring.

¹H-NMR for Proton Environments and Stereochemical Assignment

¹H-NMR spectroscopy provides crucial information about the number and connectivity of protons in a molecule. In the context of this compound derivatives, the proton spectrum reveals the substitution pattern and can help in determining the conformation of the six-membered ring. academie-sciences.fr The protons on the carbon atoms adjacent to the difluorinated carbon (C-3 and C-5) will exhibit characteristic splitting patterns due to coupling with the fluorine atoms, in addition to geminal and vicinal proton-proton couplings. The piperidine (B6355638) ring in these derivatives typically adopts a chair or a distorted boat conformation, and the coupling constants between protons can help in assigning their axial or equatorial positions. dergipark.org.tr For instance, a larger vicinal coupling constant is generally observed between two axial protons compared to an axial-equatorial or equatorial-equatorial pair.

Table 2: Expected ¹H-NMR Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
H-32.7 - 2.9tJH-H = 7.0, JH-F = 14.5
H-52.5 - 2.7tJH-H = 7.0, JH-F = 14.5
H-63.3 - 3.5tJH-H = 7.0
N-H6.0 - 7.5br s-

Note: These are estimated chemical shifts and coupling constants. Actual values will depend on the solvent and any substituents.

¹³C-NMR and Two-Dimensional NMR Techniques for Connectivity and Carbon Framework Analysis

¹³C-NMR spectroscopy, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provides a map of the carbon skeleton of the molecule. nih.gov The carbon atom bearing the two fluorine atoms (C-4) exhibits a characteristic signal that is split into a triplet due to one-bond ¹³C-¹⁹F coupling. This coupling constant is typically large, in the range of 240-280 Hz. nih.gov The carbonyl carbon (C-2) and the other ring carbons can also be unambiguously assigned.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the complete connectivity of the molecule. nih.gov

COSY spectra reveal proton-proton coupling networks, confirming the sequence of protons around the piperidine ring.

HSQC spectra correlate each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals. nih.gov

HMBC spectra show correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the entire molecular structure, especially in complex derivatives with multiple substituents. nih.gov For instance, an HMBC correlation between the N-H proton and the C-2 and C-6 carbons would confirm the lactam structure.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation

While NMR spectroscopy provides excellent information about the structure in solution, single-crystal X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. This technique is crucial for unambiguously establishing the absolute stereochemistry of chiral derivatives and for a precise description of the molecular conformation, including bond lengths, bond angles, and torsional angles. For this compound derivatives, X-ray crystallography can confirm the chair or boat conformation of the piperidine ring and the precise spatial arrangement of any substituents.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by a variety of intermolecular interactions. For this compound derivatives, hydrogen bonding is a key interaction, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor. nih.gov This can lead to the formation of chains or dimeric motifs in the solid state. Weaker interactions, such as C-H···O and C-H···F hydrogen bonds, as well as dipole-dipole interactions involving the polar C-F and C=O bonds, also play a significant role in stabilizing the crystal structure. In substituted derivatives, π-π stacking interactions between aromatic rings can further influence the packing arrangement. Understanding these interactions is important as they can affect the physical properties of the solid, such as melting point and solubility.

Co-crystal Structures with Biological Targets for Ligand Binding Mode Validation

Determining the co-crystal structure of a this compound derivative bound to its biological target, such as an enzyme or receptor, is a cornerstone of structure-based drug design. This provides a detailed, atomic-level view of the binding mode, revealing the key intermolecular interactions responsible for the ligand's affinity and selectivity. For instance, a study on chromone (B188151) derivatives incorporating a 4,4-difluoropiperidine (B1302736) moiety as BRD4 inhibitors successfully utilized co-crystallography to elucidate the binding mode. The resulting structure revealed that the carbonyl oxygen of a related inhibitor formed hydrogen bonds with Asn140 and Tyr97 in the BRD4 bromodomain. Such information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. Molecular docking studies can be used to predict binding modes, but these predictions must be validated experimentally, with co-crystallography being the gold standard. dergipark.org.tr The insights gained from these co-crystal structures can guide the optimization of lead compounds by suggesting modifications that enhance binding affinity or improve pharmacokinetic properties.

Mass Spectrometry (MS) Applications in Structural Confirmation and Mechanistic Studies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. In the context of this compound derivatives, it serves as a primary method for structural confirmation and for studying the progress of chemical reactions.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental composition. nih.govbioanalysis-zone.com Unlike nominal mass spectrometry which provides integer mass values, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). This capability is critical for the definitive confirmation of a newly synthesized compound's identity.

For this compound (C₅H₇F₂NO), HRMS can verify its elemental formula by measuring the exact mass of its molecular ion. Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. The measured mass of this ion can be compared to the theoretically calculated mass, and a small mass error provides high confidence in the assigned formula.

The table below illustrates the theoretical exact mass data for this compound. An experimentally determined value that closely matches this theoretical mass confirms the elemental composition of C₅H₈F₂NO⁺ for the protonated molecule.

LC-MS/MS for Reaction Monitoring and Identification of Transformation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. thermofisher.comlcms.cz It is widely used to monitor the progress of chemical reactions by tracking the consumption of reactants and the formation of products over time. Furthermore, its sensitivity allows for the detection and identification of low-level impurities and reaction byproducts, which are crucial for process optimization and understanding reaction mechanisms. mdpi.comppm.edu.plsigmaaldrich.com

In a typical application, a reaction involving a this compound derivative can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by LC-MS/MS. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of the reactant) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target molecule, providing quantitative data with minimal interference from the matrix. lcms.cz

For example, in the N-benzylation of this compound to form 1-benzyl-4,4-difluoropiperidin-2-one, LC-MS/MS can be used to track the key components. The disappearance of the starting material and the appearance of the desired product can be monitored using their unique MRM transitions. This allows for the determination of reaction completion and can help identify potential side products, such as over-alkylation or degradation products.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, as specific bonds vibrate at characteristic frequencies. libretexts.org IR and Raman spectroscopy are complementary: IR absorption requires a change in the dipole moment during the vibration, while Raman scattering requires a change in the polarizability. horiba.com Therefore, a combination of both provides a more complete vibrational profile of a molecule.

For this compound derivatives, vibrational spectroscopy can readily confirm the presence of key structural features. The lactam moiety, which is a cyclic amide, exhibits a strong and characteristic carbonyl (C=O) stretching absorption in the IR spectrum. The presence of N-H and C-H bonds will also give rise to distinct stretching and bending vibrations. The geminal difluoro group (CF₂) is characterized by strong C-F stretching vibrations, typically appearing in the fingerprint region of the IR spectrum.

Raman spectroscopy is particularly useful for analyzing symmetric vibrations that may be weak or silent in the IR spectrum. For instance, symmetric C-C or C-F stretching modes can often be observed more clearly with Raman. Analysis of the low-frequency region in the Raman spectrum can also provide information about the skeletal vibrations of the piperidinone ring, offering insights into its conformational state.

The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.

Pharmacological and Biological Research Applications of the 4,4 Difluoropiperidin 2 One Scaffold

Role as a Privileged Scaffold in Medicinal Chemistry

The 4,4-difluoropiperidin-2-one moiety has emerged as a privileged scaffold in medicinal chemistry. Its value lies in the strategic incorporation of geminal fluorine atoms onto the piperidine (B6355638) ring, a common structural motif in pharmaceuticals. This specific fluorination pattern imparts unique properties to the molecule, influencing its biological activity and pharmacokinetic profile. The rigid framework created by the difluoro substitution can serve as a foundation for attaching various pharmacophores, often leading to enhanced binding affinity and selectivity for specific biological targets.

Impact of Geminal Difluorination on Molecular Properties Relevant to Bioactivity

The introduction of a gem-difluoro group (CF2) into the piperidin-2-one ring profoundly alters its fundamental molecular properties, which are critical for its biological function. These changes are a direct result of the high electronegativity and small size of fluorine atoms.

Geminal difluorination is a widely used strategy to enhance the metabolic stability of drug candidates. researchgate.net The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thereby preventing oxidation at the fluorinated position. mdpi.com Studies on various cyclic and acyclic compounds have shown that gem-difluorination can either have no effect or slightly improve metabolic stability. researchgate.netnih.gov For instance, in a series of functionalized cycloalkanes, gem-difluorination was found to either not affect or slightly improve metabolic stability. nih.gov Similarly, the introduction of a gem-difluoro substituent at the 4-position of a piperidine fragment in a series of 1H-pyrrolo[3,2-c]quinolines led to improved metabolic stability in rat liver microsomes. ppm.edu.pl

However, the effect of gem-difluorination on metabolic stability can be complex and context-dependent. In a study involving a macrocyclic compound, the fluorinated version was surprisingly less metabolically stable than its non-fluorinated counterpart. nih.govrsc.org This was attributed to a conformational change induced by fluorination, which made the molecule more susceptible to metabolism. nih.govrsc.org

Compound SeriesEffect of Gem-Difluorination on Metabolic StabilityReference
Functionalized CycloalkanesNo effect or slight improvement nih.gov
1H-pyrrolo[3,2-c]quinolinesImproved stability ppm.edu.pl
MacrocycleDecreased stability nih.govrsc.org

The effect of geminal difluorination on lipophilicity (logP) and, consequently, membrane permeability is not straightforward and depends on several factors, including the molecular context. nih.govbeilstein-journals.org While fluorination is often employed to reduce lipophilicity, the introduction of a CF2 group can sometimes lead to an increase in logP. soton.ac.ukacs.org

The influence of the CF2 moiety on lipophilicity and aqueous solubility can be complex and is affected by the position of the fluorine atoms, ring size, and the nature of other functional groups present. researchgate.netnih.gov For instance, in a study of functionalized cycloalkanes, lipophilicity and aqueous solubility followed complex trends. nih.gov In some cases, the introduction of a gem-difluoro group can lead to a significant reduction in logP. beilstein-journals.org

Despite the variable effects on lipophilicity, geminal difluorination can positively influence membrane permeability. The 4,4-difluoropiperidine (B1302736) moiety has been shown to enhance membrane permeability. In one study, a fluorinated macrocycle and its non-fluorinated counterpart had comparable intrinsic permeability values in a Caco-2 in vitro assay. rsc.org

Compound/SeriesEffect on Lipophilicity (logP)Effect on PermeabilityReference
Functionalized CycloalkanesComplex and variable trendsNot specified nih.gov
MacrocycleMinimal difference in logD7.4Comparable intrinsic permeability rsc.org
General observationCan lead to a logP reductionCan enhance membrane permeability beilstein-journals.org

The introduction of a gem-difluoro group significantly impacts the conformational preferences of the piperidine ring. This is due to stereoelectronic interactions involving the polarized C-F bonds, which can favor specific stabilized conformations. nih.gov The fluorine gauche effect, a result of hyperconjugation and electronic effects, plays a crucial role in determining these preferences. chim.it

The conformational rigidity imposed by the 4,4-difluoro substitution can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. nih.gov This can lead to enhanced binding affinity. In a study of a macrocyclic system, gem-difluorination led to the presence of a minor cis-amide conformer in equilibrium with the major trans-amide conformer, a phenomenon not observed in the non-fluorinated analogue. nih.govrsc.orgrsc.org This demonstrates the profound influence of the difluoroalkoxy system on the macrocyclic backbone conformation. nih.gov The conformational effects of 1,3-difluorination have been shown to be magnified upon chain extension, highlighting the significant influence of this motif on alkane chain conformation. soton.ac.ukacs.org

Enhancement of Binding Affinity and Selectivity for Biological Targets

The unique electronic and conformational properties imparted by the this compound scaffold can lead to enhanced binding affinity and selectivity for biological targets. The conformationally rigid framework can position pharmacophoric groups optimally for interaction with a target's binding site.

The introduction of fluorine atoms can significantly alter the interaction patterns between a drug molecule and its biological target, particularly in receptor binding and enzyme inhibition. For example, the 5,5-difluoro group in 5,5-difluoropiperidin-2-one, a key pharmacophore in DPP-4 inhibitors like gemigliptin, enhances binding affinity through hydrophobic interactions with the S2 pocket of the enzyme. In another instance, a 4,4-difluoropiperidine derivative was identified as a potent dopamine (B1211576) D4 receptor antagonist with exceptional binding affinity and remarkable selectivity over other dopamine receptor subtypes. researchgate.net The introduction of a 3,3-difluoropiperidine (B1349930) moiety in a series of pyrimidine-4-carboxamides increased the potency for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibition by two-fold compared to the piperidine analogue. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how modifications at different positions of the scaffold influence potency and selectivity.

In the development of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing a morpholine (B109124) substituent with a 3,3-difluoropiperidine resulted in a two-fold increase in potency. nih.govacs.org This highlights the favorable contribution of the difluoropiperidine moiety to the inhibitory activity.

A study on dopamine D4 receptor antagonists based on a 4,4-difluoropiperidine ether scaffold revealed important SAR. researchgate.net Modifications to the arylether and the nitrogen substituent systematically altered the binding affinity. For example, a 3,4-difluorophenyl ether derivative was found to be the most potent in its series. researchgate.net

In the context of monoamine oxidase B (MAO-B) inhibitors, the introduction of a gem-difluoro substituent at the 4-position of the piperidine fragment of 1H-pyrrolo[3,2-c]quinolines maintained potent inhibitory activity while improving the safety profile regarding hERG affinity. ppm.edu.pl Further SAR studies on this series identified the optimal substitution pattern on the benzyl (B1604629) fragment for MAO-B inhibition. ppm.edu.pl

The following table summarizes key SAR findings for derivatives incorporating a difluoropiperidine scaffold:

TargetScaffold ModificationImpact on ActivityReference
NAPE-PLDReplacement of morpholine with 3,3-difluoropiperidine2-fold increase in potency nih.govacs.org
Dopamine D4 Receptor3,4-Difluorophenyl ether on 4,4-difluoropiperidineMost potent in its series researchgate.net
MAO-BIntroduction of 4,4-difluoropiperidineMaintained potent inhibition, improved hERG safety ppm.edu.pl

Positional Scanning and Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For molecules incorporating the 4,4-difluoropiperidine scaffold, the position and nature of substituents have a profound impact on biological activity.

Research on monoamine oxidase B (MAO-B) inhibitors demonstrated that the position of substituents on an associated benzyl fragment was critical. ppm.edu.pl In one study, introducing a substituent at position 3 of the benzyl ring was found to be more favorable for inhibitory activity than substitution at position 2 or 4. ppm.edu.pl Furthermore, the type of substituent was also important; replacing a chlorine atom at position 3 with a fluorine atom or an electron-donating methoxy (B1213986) group proved to be unfavorable for activity. ppm.edu.pl

In the development of dopamine D4 receptor antagonists, SAR studies around an arylether component attached to the 4,4-difluoropiperidine core revealed significant variations in binding affinity. researchgate.net For instance, a 3,4-difluorophenyl ether derivative was the most potent in its series, while replacing the 3-fluorophenyl group with a 3-methylphenyl group also yielded an active compound. researchgate.net However, swapping the phenoxy group for various heterocyclic ethers resulted in a substantial loss of binding affinity. researchgate.net These findings underscore the sensitivity of the target receptor to the electronic and steric properties of substituents on the scaffold.

Table 1: Effects of Substituent Variation on Biological Activity

Target Scaffold Moiety Substituent Variation Observed Effect on Activity Reference
MAO-B 4,4-difluoropiperidine Substituent at position 3 of benzyl fragment favored over positions 2 & 4. Increased inhibitory activity. ppm.edu.pl
MAO-B 4,4-difluoropiperidine Replacement of 3-Cl-benzyl with 3-F-benzyl or 3-MeO-benzyl. Decreased inhibitory activity. ppm.edu.pl
Dopamine D4 Receptor 4,4-difluoropiperidine 3,4-Difluorophenyl ether vs. other phenyl ethers. 3,4-Difluorophenyl was most potent. researchgate.net
Dopamine D4 Receptor 4,4-difluoropiperidine Replacement of phenoxy group with heterocyclic ethers. Significant loss of binding. researchgate.net
FPR2 Piperidine Introduction of 4,4-difluoro group. Inactivity or >20-fold decrease in potency. nih.gov

Stereochemical Influence on Pharmacological Efficacy and Target Engagement

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For chiral compounds containing the 4,4-difluoropiperidine scaffold, the spatial arrangement of atoms can dramatically influence pharmacological efficacy and target engagement.

A clear example of stereochemical influence was observed in a series of PIM1 kinase inhibitors. Crystallographic analysis revealed that the (R)-enantiomer of a specific inhibitor was ten times more active than its (S)-enantiomer. This significant difference in potency was attributed to the formation of a crucial hydrogen bond between the (R)-enantiomer and the Lys67 residue in the kinase's binding site, an interaction that was absent for the (S)-enantiomer.

Similarly, in the development of agonists for the formyl peptide receptor 2 (FPR2), a distinct stereochemical preference was identified. nih.gov Across multiple pairs of enantiomers, the (S)-isomers were consistently more potent than their (R)-counterparts. nih.gov For some of the most active compounds in the series, the (S)-enantiomers were at least 10-fold more potent than a reference agonist, demonstrating a clear and consistent structure-activity relationship dictated by the stereocenter. nih.gov

These findings unequivocally demonstrate that for bioactive molecules built upon the 4,4-difluoropiperidine framework, controlling the stereochemistry is a critical aspect of inhibitor design to ensure optimal interaction with the target protein and achieve the desired pharmacological effect.

Table 2: Influence of Stereochemistry on Biological Potency

Target Enantiomer Relative Potency Rationale for Difference Reference
PIM1 Kinase (R)-enantiomer 10-fold more active than (S)-enantiomer. Forms a specific hydrogen bond with Lys67, which is absent in the (S)-form.
FPR2 (S)-enantiomers Consistently more potent than (R)-enantiomers. Specific stereochemical fit in the receptor binding pocket. nih.gov

Investigation of Specific Biological Target Interactions and Mechanisms

Kinase Inhibitors (e.g., PIM1 Kinase) and Binding Site Interactions

The PIM kinases are a family of serine/threonine kinases that are implicated in various cancers, making them attractive targets for drug development. mdpi.comnih.gov The 4,4-difluoropiperidine scaffold has been successfully incorporated into PIM1 kinase inhibitors, where it can enhance binding affinity through hydrophobic interactions within the ATP-binding pocket.

The ATP-binding site of PIM1, located between the N- and C-terminal domains, is flanked by a glycine-rich loop (G-loop) and an activation loop. nih.gov A unique feature of PIM1 compared to most other kinases is the presence of a proline residue (Pro123) in the hinge region, which lacks a canonical hydrogen bond donor. nih.gov This distinction provides an opportunity for designing selective inhibitors.

Inhibitors containing the 4,4-difluoropiperidine moiety, like other PIM1 inhibitors, occupy the ATP-binding site and engage in key interactions with specific amino acid residues. frontiersin.org Molecular docking and crystallographic studies have identified several crucial interactions:

Hydrogen Bonds: Interactions with hinge region residues are common. researchgate.net Furthermore, hydrogen bonds with key catalytic residues such as Lys67 and Asp186 are critical for stabilizing the inhibitor-enzyme complex. frontiersin.org

Hydrophobic Interactions: The inhibitor core often settles into a hydrophobic pocket formed by residues including Leu44, Val52, Ile185, and Leu174. frontiersin.org

The binding of these inhibitors can induce conformational changes, particularly within the G-loop, highlighting an "induced fit" mechanism. nih.gov The strategic placement of the fluorinated piperidine ring can optimize these interactions, contributing to both the potency and selectivity of the inhibitor.

Table 3: Key PIM1 Kinase Residues Interacting with Inhibitors

Interacting Residue Location/Role Type of Interaction Reference
Lys67 Catalytic site, VIAK motif Hydrogen bond, salt bridge frontiersin.orgresearchgate.net
Asp186 DFG motif, Activation loop Hydrogen bond nih.govfrontiersin.org
Leu44 P-loop Hydrophobic frontiersin.org
Pro123 Hinge region Unique structural feature, shapes binding pocket nih.gov
Leu174 Catalytic loop Hydrophobic frontiersin.org

Dipeptidyl Peptidase IV (DPP-4) Inhibitors and Enzyme Inhibition Mechanisms

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. wikipedia.orgnih.gov Its primary function is the rapid inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov These hormones are released after food intake and stimulate insulin (B600854) secretion in a glucose-dependent manner. frontiersin.org By cleaving the N-terminal two amino acids from GLP-1 and GIP, DPP-4 terminates their insulin-promoting effects. wikipedia.orgnih.gov

The mechanism of action for DPP-4 inhibitors is to block this enzymatic degradation. By inhibiting DPP-4, these drugs increase the circulating levels and prolong the activity of endogenous GLP-1 and GIP. wikipedia.orgnih.gov This enhancement of the incretin system leads to improved glycemic control through increased insulin secretion and suppressed glucagon (B607659) release. nih.govfrontiersin.org

The design of DPP-4 inhibitors often involves creating molecules that fit into the enzyme's active site. X-ray crystallography studies have revealed key binding interactions, including the formation of salt bridges with acidic residues like Glu205 and Glu206. researchgate.net Research has also highlighted the potential for rare hydrogen bonds, such as one between an aromatic fluorine atom and the protein backbone, to contribute to inhibitor binding. researchgate.net

While direct examples of this compound as a DPP-4 inhibitor are not prominent, the use of fluorinated moieties is a known strategy in this field. The unique electronic properties of the gem-difluoro group on the piperidine ring could be leveraged to form specific interactions, such as the aforementioned fluorine-hydrogen bond, or to occupy hydrophobic pockets within the DPP-4 active site, thereby contributing to potent and selective enzyme inhibition.

Table 4: Key DPP-4 Active Site Residues and Inhibitor Interactions

Interacting Residue Location/Subsite Role in Inhibition Reference
Ser630 Catalytic triad Forms covalent or non-covalent interactions. wikipedia.org
Glu205 / Glu206 S2 subsite Forms salt bridge with positively charged inhibitor groups. researchgate.net
Tyr662 S1 subsite Forms hydrophobic interactions. researchgate.net
Asn710 - Potential for hydrogen bonding with inhibitor moieties. researchgate.net

Histone Methyltransferase G9a Inhibitors and Epigenetic Regulation

Epigenetic regulation is a critical process controlling gene expression without altering the DNA sequence itself. Histone methyltransferases are key epigenetic enzymes that modify histone proteins, thereby regulating chromatin structure and gene transcription. plos.org The enzyme G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1) are responsible for mono- and dimethylation of lysine (B10760008) 9 on histone H3 (H3K9me2). nih.govoncotarget.com This H3K9me2 mark is generally associated with transcriptional repression and gene silencing. oncotarget.com Overexpression of G9a has been implicated in various cancers, making it a promising target for therapeutic intervention. oncotarget.comnih.gov

The 4,4-difluoropiperidine moiety is a key structural feature of UNC0642, a potent, selective, and cell-permeable inhibitor of G9a and GLP. nih.govcaymanchem.com Research has shown that UNC0642 acts as a substrate-competitive inhibitor, meaning it competes with the histone H3 peptide for binding to the enzyme's active site, and it is non-competitive with respect to the cofactor S-adenosylmethionine (SAM). nih.gov

By inhibiting the enzymatic activity of G9a/GLP, compounds like UNC0642 lead to a global reduction in H3K9me2 levels. plos.orgnih.gov This reversal of the repressive epigenetic mark can lead to the re-expression of silenced tumor suppressor genes, impairing cancer cell growth, reducing clonogenicity, and inducing differentiation in certain cancer cell lines, such as leukemia. plos.orgnih.gov The development of G9a inhibitors containing the 4,4-difluoropiperidine scaffold represents a significant advancement in targeting epigenetic pathways for cancer therapy.

Table 5: Profile of the G9a/GLP Inhibitor UNC0642

Property Description Reference
Target(s) G9a and GLP histone methyltransferases nih.govcaymanchem.com
Mechanism of Action Competitive with peptide substrate; non-competitive with cofactor SAM. nih.gov
Key Structural Moiety 4,4-difluoropiperidine caymanchem.com
Cellular Effect Reduces global levels of H3K9 dimethylation (H3K9me2). nih.govcaymanchem.com
Selectivity >2,000-fold selective for G9a/GLP over EZH2; >20,000-fold over other methyltransferases. nih.govcaymanchem.com
Biological Outcome Impairs cancer cell growth and reduces clonogenicity in specific cell lines. nih.gov

Histamine (B1213489) H3 Receptor Inverse Agonists and Neurotransmitter Modulation

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS) that modulates the release of histamine and other key neurotransmitters like acetylcholine (B1216132) and dopamine. chimia.ch Inverse agonists of the H3R can enhance neurotransmitter release, making them attractive candidates for treating neurological and cognitive disorders. nih.govnih.gov

While the related 4,4-difluoropiperidine (amine) scaffold has been incorporated into potent H3R inverse agonists, published research has not prominently featured the This compound (lactam) core for this specific target. For instance, studies on 5-hydroxyindole-2-carboxylic acid amides identified (4,4-difluoropiperidin-1-yl)[1-isopropyl-5-(1-isopropylpiperidin-4-yloxy)-1H-indol-2-yl]methanone as a lead compound with a promising profile for treating obesity through H3R modulation. chimia.chresearchgate.net However, this compound contains a piperidine ring, which is structurally distinct from the piperidin-2-one lactam at the core of this article's focus.

Table 1: Research Findings on this compound as Histamine H3 Receptor Inverse Agonists

Compound ID Target Activity Data Research Focus

Kinesin KIF18A Inhibitors and Mitotic Spindle Regulation

Kinesin family member 18A (KIF18A) is a motor protein essential for regulating chromosome alignment during cell division. acs.org Its inhibition can lead to mitotic arrest and cell death, particularly in cancer cells exhibiting chromosomal instability, making it a promising target for novel anti-cancer agents. probechem.comjustia.com

Research into KIF18A inhibitors has extensively utilized the related 4,4-difluoropiperidine scaffold. Structure-activity relationship (SAR) studies have identified the N-(6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl) group as a key component for potent inhibition. acs.org The clinical candidate Sovilnesib (AMG650) and related compounds incorporate this 4,4-difluoropiperidine moiety, demonstrating its importance in achieving high efficacy. probechem.comwipo.int These compounds function by influencing the dynamics at the plus end of kinetochore microtubules to control chromosome positioning. google.com To date, the direct application of the This compound scaffold in published KIF18A inhibitors has not been a primary focus in the available scientific literature.

Table 2: Research Findings on this compound as Kinesin KIF18A Inhibitors

Compound ID Target Activity Data Research Focus

Hepatitis B Virus Nucleocapsid Assembly Modulators and Viral Replication Disruption

The hepatitis B virus (HBV) capsid is a critical component of the viral life cycle, responsible for encapsulating the viral genome for reverse transcription. google.com Capsid assembly modulators (CAMs) are a class of antiviral agents that interfere with this process, either by accelerating the formation of empty, non-functional capsids or by inducing the assembly of aberrant structures, thereby disrupting viral replication. beilstein-journals.orgnih.gov

Various chemical scaffolds have been investigated as HBV CAMs, including heteroaryldihydropyrimidines (HAPs), sulfamoylbenzamides, and 1,2,3,4-tetrahydroquinoxaline (B1293668) derived phenyl ureas. nih.govnih.gov These agents act as allosteric modulators of the core protein (Cp), preventing the proper encapsidation of the pregenomic RNA. nih.gov While fluorinated compounds are common in drug discovery, a direct and central role for the This compound scaffold in the development of HBV CAMs has not been established in major research publications.

Table 3: Research Findings on this compound as HBV Nucleocapsid Assembly Modulators

Compound ID Target Activity Data Research Focus

RORγ Antagonists and Immune Pathway Modulation

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which are critical drivers of many autoimmune diseases. nih.gov Antagonists of RORγt can suppress the Th17 pathway, representing a promising therapeutic strategy for conditions like psoriasis and other inflammatory disorders. nih.govnih.gov

Drug discovery efforts have identified potent RORγ antagonists. One such compound, SHR168442, an antagonist designed for topical treatment of psoriasis, incorporates a 4,4-difluoropiperidine group attached to a benzimidazole (B57391) core. nih.gov This highlights the utility of the fluorinated piperidine ring in this therapeutic area. However, the specific use of the This compound lactam as a central scaffold for RORγ antagonists is not a focal point of the current body of scientific literature.

Table 4: Research Findings on this compound as RORγ Antagonists

Compound ID Target Activity Data Research Focus

Dopamine Receptor 4 (D4R) Antagonists and Central Nervous System Activity

The dopamine D4 receptor (D4R) is a G protein-coupled receptor highly expressed in brain regions associated with motor control, cognition, and reward. chemrxiv.org Selective D4R antagonists are being investigated for their potential in treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease. nih.govchemrxiv.org

Research has led to the discovery of potent and highly selective D4R antagonists based on the 4,4-difluoropiperidine scaffold. nih.gov A key series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives yielded compounds with exceptional binding affinity (Kᵢ = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes. nih.govresearchgate.net Despite this success with the piperidine core, the development of D4R antagonists specifically built around the This compound lactam structure has not been a significant area of reported research.

Table 5: Research Findings on this compound as Dopamine D4R Antagonists

Compound ID Target Activity Data Research Focus

Sigma 1 Receptor Modulators and Neurological Pathway Intervention

The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum that modulates a wide range of cellular functions, including calcium signaling and neurotransmitter release. wikipedia.orgnih.gov Ligands that modulate this receptor have shown potential in treating various CNS disorders, including neurodegenerative diseases and pain. nih.govnih.gov

A vast array of structurally diverse compounds act as sigma-1 receptor ligands. wikipedia.orgnih.gov However, a review of the scientific literature indicates that the This compound scaffold has not been a central focus in the design and synthesis of selective sigma-1 receptor modulators.

Table 6: Research Findings on this compound as Sigma 1 Receptor Modulators

Compound ID Target Activity Data Research Focus

Probing Biological Pathways and Cellular Processes with Optimized this compound Derivatives

While the this compound scaffold is not prominently featured for the targets listed above, its utility as a chemical tool for probing biological pathways is demonstrated in other areas of drug discovery. The strategic incorporation of this fluorinated lactam can enhance potency and improve pharmacokinetic properties, making it an effective component for creating optimized molecular probes. nih.govrsc.org

A prime example is the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. nih.govresearchgate.net In one study, researchers replaced a lipophilic 2,4,5-trifluorophenyl group with a more polar valerolactam (piperidin-2-one) to improve drug-like properties. nih.gov Further optimization led to the synthesis of a series of 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one derivatives. nih.govresearchgate.net

Table 7: Optimized this compound Derivatives as Biological Probes

Compound ID Target Activity Data Research Focus

| 5o | Dipeptidyl Peptidase IV (DPP-4) | Potent inhibition, suitable PK/PD profile. nih.gov | Development of a clinical candidate for Type 2 Diabetes. nih.gov |

Computational Chemistry and in Silico Studies of 4,4 Difluoropiperidin 2 One

Molecular Docking for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. jscimedcentral.com This method is crucial for hypothesis-driven drug design, enabling the screening of virtual libraries and the prioritization of compounds for synthesis. For derivatives of 4,4-difluoropiperidin-2-one, docking studies can elucidate binding modes within the active sites of therapeutic targets.

Research on analogous structures, such as fluorinated piperidinones, has demonstrated their potential as inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4), a target in type 2 diabetes treatment. colab.ws Docking studies reveal that the fluorinated piperidinone ring can act as a key pharmacophore. The gem-difluoro group at the C4 position can significantly influence binding affinity by participating in favorable interactions with hydrophobic pockets or by modulating the electronics of the entire molecule. For instance, in a hypothetical docking study of a this compound derivative against a protein kinase, the fluorine atoms could form specific interactions with the protein backbone or side chains, anchoring the ligand in the binding site. These interactions are scored based on energy functions to rank potential inhibitors. jscimedcentral.com

Table 1: Example of Molecular Docking Results for a Hypothetical this compound-based Inhibitor

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase X-8.5Leu83, Val91Hydrophobic
Asp145Hydrogen Bond (with lactam N-H)
Phe146Pi-Alkyl
Protease Y-7.9Gly101, Ala102van der Waals
Ser150Hydrogen Bond (with lactam C=O)
Trp55C-F···H-C Interaction

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a potential ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms over time. nih.govaps.org This technique is essential for assessing the conformational stability of the piperidinone ring, the stability of the ligand-protein complex, and for gaining insights into binding kinetics. mdpi.comnih.gov

For this compound, MD simulations can reveal the preferred conformations of the six-membered ring. The presence of the gem-difluoro group at the C4 position restricts conformational flexibility compared to its non-fluorinated counterpart, which can be entropically favorable for receptor binding. Simulations can track the root-mean-square deviation (RMSD) of the ligand within the binding site to confirm a stable binding pose over nanoseconds of simulation time. mdpi.com Furthermore, MD simulations can uncover the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Table 2: Typical Parameters for an MD Simulation of a this compound-Ligand-Protein Complex

ParameterValue/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system's particles. mdpi.com
Water ModelTIP3P, SPC/EExplicitly solvates the system to mimic physiological conditions. mdpi.com
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. aps.org
Simulation Time100-200 nsAllows for sufficient sampling of molecular motions and interactions. nih.gov
AnalysisRMSD, RMSF, Hydrogen BondsTo assess the stability and dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net These models are built using molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects, and steric shape.

A QSAR study on a series of this compound derivatives would involve synthesizing and testing a set of analogs with varied substituents. The biological activity data, such as IC50 values, would be used as the dependent variable, while calculated molecular descriptors serve as independent variables. The resulting QSAR model could highlight which properties are critical for activity. For example, a model might reveal that activity increases with the electron-withdrawing capacity of a substituent on the piperidinone nitrogen, a finding that would guide the design of more potent analogs. The predictivity of QSAR models can be enhanced by including in vitro data as biological descriptors. nih.gov

Table 3: Example of a 2D-QSAR Model Equation and Validation Metrics

ComponentDescription
Model Equation log(1/IC50) = 0.75 * ClogP - 0.21 * TPSA + 1.5 * (ESP_max) + 2.1
Descriptors ClogP: Calculated LogP (lipophilicity)TPSA: Topological Polar Surface AreaESP_max: Maximum Electrostatic Potential
Validation R² (Coefficient of determination): 0.85Q² (Cross-validated R²): 0.72p-value: < 0.001

In Silico Prediction of Physicochemical and Pharmacokinetic Properties (e.g., Blood-Brain Barrier Penetration)

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce attrition rates in drug development. uniroma1.it Numerous in silico tools and models are available to predict these properties for a given chemical structure. researchgate.netbiorxiv.org For this compound, these tools can provide valuable initial estimates of its drug-likeness. Key properties include molecular weight, lipophilicity (logP), aqueous solubility, and the potential to penetrate the blood-brain barrier (BBB). The gem-difluoro substitution is known to lower the pKa of nearby amines and increase lipophilicity, which can impact both absorption and distribution. vulcanchem.com

Table 4: Predicted Physicochemical and Pharmacokinetic Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ( g/mol )135.11Conforms to Lipinski's Rule of Five (<500)
CLogP-0.25Indicates good hydrophilicity
Aqueous Solubility (LogS)-0.85High predicted solubility
Topological Polar Surface Area46.17 ŲAssociated with good oral bioavailability
Hydrogen Bond Donors1Conforms to Lipinski's Rule of Five (≤5)
Hydrogen Bond Acceptors3Conforms to Lipinski's Rule of Five (≤10)
Blood-Brain Barrier (BBB) PermeationNoUnlikely to cross the BBB, potentially reducing CNS side effects
GI AbsorptionHighLikely well-absorbed from the gastrointestinal tract
Note: Values are estimations from computational models and require experimental validation.

Virtual Screening and Lead-Hopping Strategies for Novel Scaffold Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify structures that are most likely to bind to a drug target. medchemexpress.com The this compound scaffold can be used in two primary ways. First, in structure-based virtual screening, it can be part of a larger library of compounds docked into a target's binding site. sourceforge.io Second, in ligand-based screening, a known active compound containing this scaffold can be used to create a pharmacophore model to search for other diverse compounds with similar 3D arrangements of chemical features. plos.orgnih.gov

Lead-hopping is a strategy where a core molecular scaffold in a known drug is replaced with a structurally different one while retaining similar biological activity and interactions. The this compound moiety could be an attractive "hop" for existing lactam-containing drugs. This replacement could introduce beneficial properties, such as improved metabolic stability due to the C-F bonds, without disrupting the key binding interactions, potentially leading to the discovery of novel intellectual property.

Mechanistic Modeling of Receptor Modulation and Enzyme Inhibition

Computational methods can provide deep insights into the molecular mechanisms by which a compound modulates a receptor or inhibits an enzyme. qeios.com For an inhibitor based on this compound, modeling can help classify its type of inhibition (e.g., competitive, non-competitive, mixed). sigmaaldrich.comwikipedia.org

By performing docking and MD simulations on both the free enzyme and the enzyme-substrate complex, researchers can determine if the inhibitor has a preference for one state over the other. wikipedia.org For example, if the compound binds preferentially to the enzyme's active site and prevents substrate binding, it is a competitive inhibitor. sigmaaldrich.com If it binds to an allosteric site that is only formed after the substrate binds, it would be uncompetitive. Modeling can also reveal conformational changes in the protein upon ligand binding, explaining how an allosteric inhibitor might reduce catalytic efficiency even when bound far from the active site. These mechanistic insights are invaluable for optimizing inhibitor design.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for Diverse 4,4-Difluoropiperidin-2-one Scaffolds

The synthesis of fluorinated piperidines, including the this compound core, has historically been challenging. nih.govchemeurope.com However, recent advancements are paving the way for more efficient and diverse synthetic strategies.

A significant breakthrough involves the dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.govspringernature.com This one-pot, rhodium-catalyzed process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com The method circumvents the need for pre-functionalized substrates with defined stereochemistry, which is a common requirement in traditional electrophilic fluorination and nucleophilic substitution approaches. nih.gov The process begins with the dearomatization of the fluoropyridine, followed by the complete saturation of the resulting intermediates through hydrogenation. nih.gov

Another promising strategy is the palladium-catalyzed hydrogenation of readily available fluoropyridines. acs.org This method offers a robust and straightforward route to fluorinated piperidines, demonstrating good yields and high diastereoselectivities. acs.org The protocol's utility has been showcased through the synthesis of fluorinated drug derivatives and enantioenriched fluorinated piperidines. acs.org

Furthermore, the development of conformationally restricted fluorinated piperidine (B6355638) analogues based on the 2-azaspiro[3.3]heptane scaffold presents another innovative direction. colab.ws These analogues, with their distinct fluorine substitution patterns, are excellent candidates for drug design due to their three-dimensional shapes. colab.ws The simplicity of the experimental procedures and the use of inexpensive starting materials make these syntheses amenable to large-scale production. colab.ws

Synthetic StrategyKey FeaturesCatalyst/Reagents
Dearomatization–Hydrogenation (DAH)One-pot, highly diastereoselective, forms all-cis products. nih.govspringernature.comRhodium-carbene catalyst, HBpin, H₂. springernature.com
Palladium-Catalyzed HydrogenationRobust, simple, good yields, high diastereoselectivity. acs.orgHeterogeneous palladium catalyst. acs.org
2-Azaspiro[3.3]heptane Scaffold SynthesisCreates conformationally restricted analogues, scalable. colab.wsInexpensive starting materials, involves deoxofluorination. colab.ws

Exploration of New Therapeutic Areas and Biological Targets for this compound Derivatives

The unique physicochemical properties imparted by the 4,4-difluoropiperidine (B1302736) moiety have led to its exploration in a wide range of therapeutic areas. The fluorine atoms can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Derivatives incorporating the 4,4-difluoropiperidine scaffold have shown potential in several key areas:

Neurodegenerative and Neurological Disorders: Compounds containing this moiety are being investigated for their effects on neurological targets. For instance, they have been studied as inhibitors of enzymes involved in neurotransmitter regulation, which could be beneficial in conditions like Alzheimer's and Parkinson's diseases. Some derivatives have also been explored as antagonists at histamine (B1213489) H3 receptors, suggesting potential applications in treating insomnia and cognitive disorders. Furthermore, research into similar compounds has indicated potential neuroprotective effects against oxidative stress.

Oncology: The 4,4-difluoropiperidine scaffold is a component of molecules being evaluated as anticancer agents. For example, derivatives have been designed as inhibitors of the kinesin spindle protein (KSP), with the orientation of the fluorine atom influencing basicity and clinical potential. nih.gov Additionally, compounds incorporating this scaffold have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling and a target for treating B-cell malignancies. smolecule.com

Inflammatory and Autoimmune Diseases: The anti-inflammatory potential of 4,4-difluoropiperidine derivatives is an active area of research. Some compounds have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α. vulcanchem.com This suggests their potential utility in treating neuroinflammatory conditions and other inflammatory disorders.

Infectious Diseases: The scaffold has been incorporated into molecules with potential antiviral activity, specifically as modulators of the hepatitis B virus (HBV) nucleocapsid assembly. nih.gov

Therapeutic AreaBiological Target/Mechanism
Neurological DisordersEnzyme inhibition (neurotransmitter regulation), Histamine H3 receptor antagonism.
OncologyKinesin spindle protein (KSP) inhibition, Bruton's tyrosine kinase (BTK) inhibition. nih.govsmolecule.com
Inflammatory DiseasesInhibition of pro-inflammatory cytokine release (e.g., TNF-α). vulcanchem.com
Infectious DiseasesModulation of hepatitis B virus (HBV) nucleocapsid assembly. nih.gov

Advanced Biorelevant Assay Development for Comprehensive Scaffold Characterization

To fully understand the potential of this compound scaffolds, the development of advanced and biorelevant assays is crucial. These assays aim to provide a more accurate prediction of a compound's in vivo performance.

A key area of focus is the use of biorelevant media in dissolution and permeability assays. Formulations such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) mimic the conditions of the human gastrointestinal tract more closely than simple buffer systems. This allows for a more realistic assessment of a drug candidate's solubility and absorption characteristics.

Furthermore, Caco-2 permeability assays are widely used to predict intestinal absorption and blood-brain barrier penetration. vulcanchem.com For 5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole, a high Caco-2 permeability has been reported, suggesting good gastrointestinal absorption. vulcanchem.com

Metabolic stability assays , often conducted using liver microsomes, are essential for evaluating the susceptibility of a compound to metabolism by enzymes such as the cytochrome P450 (CYP) family. vulcanchem.com The 4,4-difluoro substitution is known to enhance metabolic stability by blocking potential sites of oxidation. For instance, replacing a piperidine with a 4,4-difluoropiperidine has been shown to increase the metabolic half-life in murine models. vulcanchem.com

Finally, hERG channel affinity assays are critical for assessing the risk of cardiac toxicity. vulcanchem.com The incorporation of fluorine at the 4-position of the piperidine ring has been observed to reduce hERG channel affinity, thereby mitigating cardiotoxicity risks. vulcanchem.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development pipeline, offering powerful tools for the design and optimization of compounds like this compound derivatives. nih.govresearchgate.netmednexus.org

ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. nih.gov This can significantly accelerate the identification of promising lead candidates and reduce the need for extensive and costly experimental screening. nih.govresearchgate.net For instance, AI and ML algorithms can be used for:

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov

Predicting Physicochemical Properties: AI can predict key properties such as solubility, permeability, and metabolic stability, helping to prioritize compounds with favorable drug-like characteristics. researchgate.net

Toxicity Prediction: ML models can be trained to identify potential safety risks associated with new chemical entities, allowing for the early deselection of potentially toxic compounds. researchgate.net

While the direct application of AI and ML to the design of this compound derivatives is still an emerging area, the broader trends in drug discovery suggest that these computational approaches will play a pivotal role in optimizing this scaffold for various therapeutic applications. The ability of AI to analyze complex structure-activity relationships will be invaluable in fine-tuning the properties of these fluorinated heterocycles. nih.gov

Design of Targeted Degraders Incorporating the this compound Moiety

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) at the forefront. nih.govsigmaaldrich.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. nih.gov This approach offers the potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. nih.govbiopharmadive.com

While specific examples of PROTACs incorporating the this compound core are not yet widely reported in the literature, the principles of PROTAC design suggest that this scaffold could be incorporated as part of the linker or as a component of the ligand that binds to the protein of interest or the E3 ligase. The development of PROTACs is a rapidly evolving field, and the unique properties of fluorinated heterocycles make them prime candidates for inclusion in next-generation degraders. unibo.itnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.